Chlorophacinone

Description

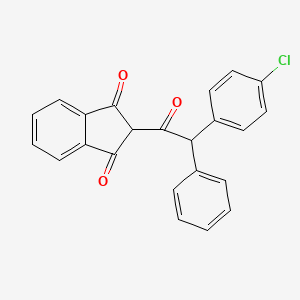

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-phenylacetyl]indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClO3/c24-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23(27)20-21(25)17-8-4-5-9-18(17)22(20)26/h1-13,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHXJZHVNHGCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)C3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClO3 | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032348 | |

| Record name | Chlorophacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. Commercially available as oil concentrate and as dust concentrate. Used as an anticoagulant rodenticide. Chronic acting, multiple dose rodenticide. (EPA, 1998), White to pale yellow crystals formulated as dry and oil concentrate, spray, meal bait, paraffin blocks, pellets, and tracking powder; [HSDB], PALE YELLOW POWDER. | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophacinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

No boiling point at normal pressure; decomposes at 250 °C | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 100 mg/L at 20 °C, In water at 20 °C (OECD 105 method): 13 mg/L (distilled water), 1 mg/L (pH 4), 344 mg/L (pH 7), 459 mg/L (pH 9), Readily soluble in methanol, ethanol, acetone, acetic acid, ethyl acetate, benzene, oil; slightly soluble in aqueous alkalis with the formation of salts, Soluble in common organic solvents., Soluble in dichloromethane and chloroform; sparingly soluble in acetone and ether; very sparingly soluble in ethanol and methanol., Solubility in water: very poor | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Bulk density = 0.38 g/cu-cm at 20 °C, 1.43 g/cm³ | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1X10-4 mPa /7.5X10-10 mm Hg/ at 25 °C, Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow crystals, Light yellow silky needles from ethanol or acetone, Crystals, Pale yellow crystalline, Pale yellow microcrystalline powder | |

CAS No. |

3691-35-8 | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorophacinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3691-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorophacinone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorophacinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorophacinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPHACINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34Y6E0063Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

284 °F (EPA, 1998), 140 °C, 143 °C | |

| Record name | CHLOROPHACINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPHACINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6432 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPHACINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1756 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Core Mechanism of Chlorophacinone as a Vitamin K Antagonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophacinone, a first-generation anticoagulant rodenticide belonging to the indandione class, exerts its potent hemorrhagic effect by acting as a vitamin K antagonist.[1] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its role as an inhibitor of the vitamin K cycle. Detailed experimental protocols for key assays, quantitative data on its anticoagulant effects, and visualizations of the relevant biological pathways are presented to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is widely utilized for the control of rodent populations.[1] Its efficacy stems from its ability to induce internal bleeding by disrupting the normal blood coagulation cascade.[1] This disruption is a direct consequence of its interference with the vitamin K cycle, a critical metabolic pathway for the activation of several clotting factors.[1] Understanding the precise mechanism of this antagonism is crucial for the development of both more effective and safer rodenticides, as well as for the management of accidental poisonings.

The Vitamin K Cycle and its Interruption by this compound

The synthesis of functional clotting factors II (prothrombin), VII, IX, and X is dependent on a post-translational modification called gamma-carboxylation.[2] This reaction, catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), converts specific glutamate (Glu) residues on these clotting factor precursors into γ-carboxyglutamate (Gla) residues.[1] The Gla residues are essential for the calcium-dependent binding of clotting factors to phospholipid membranes at the site of injury, a critical step in the coagulation cascade.

The GGCX enzyme requires the reduced form of vitamin K, vitamin K hydroquinone (KH2), as a cofactor.[1] During the carboxylation reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO).[1] For the coagulation process to be sustained, KH2 must be continuously regenerated. This is achieved through the vitamin K cycle, a two-step enzymatic process primarily occurring in the liver.

The key enzyme in this cycle is the vitamin K epoxide reductase (VKOR), an integral membrane protein in the endoplasmic reticulum.[1] VKOR catalyzes the reduction of KO back to vitamin K quinone (K) and subsequently to KH2.[3]

This compound's primary mechanism of action is the potent inhibition of VKOR.[1] By binding to and inactivating this enzyme, this compound blocks the regeneration of vitamin K hydroquinone.[1] This leads to an accumulation of vitamin K epoxide and a depletion of the reduced form of vitamin K.[1] Without sufficient KH2, the γ-glutamyl carboxylase cannot effectively carboxylate the vitamin K-dependent clotting factor precursors.[1] As a result, these precursors are released into the circulation as non-functional or under-carboxylated proteins, leading to a profound coagulopathy and an increased risk of spontaneous and uncontrolled bleeding.[2]

Signaling Pathway Diagram

Caption: Inhibition of the Vitamin K Cycle by this compound.

Quantitative Data on this compound's Anticoagulant Activity

The potency of this compound as an anticoagulant is demonstrated by its low effective dose required to induce a coagulopathic state.

| Parameter | Species | Value | Reference |

| ED99 (Effective Dose, 99%) | Norway Rat (Male) | 0.86 mg/kg | [4] |

| ED99 (Effective Dose, 99%) | Norway Rat (Female) | 1.03 mg/kg | [4] |

| Dietary-based toxicity reference value (PT prolongation in 50% of birds) | American Kestrel | 79.2 µg/kg body weight-day | [5][6] |

| Tissue-based toxicity reference value (PT prolongation in 50% of birds) | American Kestrel | 0.107 µg/g liver wet weight | [5][6] |

PT: Prothrombin Time

Experimental Protocols

In Vitro VKOR Inhibition Assay (Adapted from Warfarin/Diphacinone Protocol)

This protocol describes a method to assess the inhibitory effect of this compound on VKOR activity in liver microsomes.

Objective: To determine the in vitro inhibition of Vitamin K Epoxide Reductase (VKOR) by this compound.

Materials:

-

Liver microsomes (from a suitable animal model, e.g., rat)

-

Vitamin K1 epoxide (VKO)

-

This compound (analytical standard)

-

Tris(3-hydroxypropyl)phosphine (THP) or Dithiothreitol (DTT) as a reducing agent

-

HEPES buffer (0.1 M, pH 7.4)

-

Iced diethyl ether

-

HPLC system with a C18 column and UV detector

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of this compound at various concentrations.

-

Prepare a stock solution of VKO.

-

Prepare the HEPES buffer.

-

-

Reaction Setup:

-

In microcentrifuge tubes, prepare reaction mixtures containing:

-

1.0 mg/mL of liver microsomes

-

50 µM of VKO

-

Varying concentrations of this compound (or vehicle control)

-

-

Adjust the final volume to 100 µL with HEPES buffer.

-

-

Pre-incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the reducing agent (e.g., THP to a final concentration of 1 mM).

-

Incubate for an additional 20 minutes at 37°C.

-

-

Termination of Reaction:

-

Stop the reaction by adding 1 mL of iced diethyl ether.

-

-

Extraction and Analysis:

-

Vortex the tubes and centrifuge to separate the phases.

-

Transfer the diethyl ether layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

-

Analyze the samples by HPLC to quantify the amount of vitamin K quinone formed from the reduction of VKO.

-

-

Data Analysis:

-

Calculate the percentage of VKOR activity at each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of activity against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of VKOR activity).

-

Experimental Workflow Diagram:

Caption: Workflow for the in vitro VKOR inhibition assay.

Measurement of Prothrombin Time (PT) after this compound Exposure

This protocol outlines the procedure for measuring the effect of this compound on blood coagulation in an animal model.

Objective: To quantify the anticoagulant effect of this compound by measuring prothrombin time (PT).

Materials:

-

Animal model (e.g., rats, birds)

-

This compound

-

Citrated blood collection tubes

-

Centrifuge

-

Coagulometer or manual coagulation timing equipment

-

Thromboplastin reagent

Procedure:

-

Dosing:

-

Administer this compound to the experimental animals at various doses. Include a control group receiving the vehicle only.

-

-

Blood Collection:

-

At predetermined time points after dosing (e.g., 24, 48, 72 hours), collect blood samples from the animals via an appropriate method (e.g., cardiac puncture, venipuncture) directly into citrated tubes. The recommended ratio is 1 part citrate to 9 parts blood.

-

-

Plasma Preparation:

-

Gently invert the blood collection tubes to ensure proper mixing with the anticoagulant.

-

Centrifuge the blood samples at a specified speed and duration (e.g., 2000 x g for 15 minutes) to separate the plasma.

-

Carefully collect the plasma supernatant.

-

-

Prothrombin Time Measurement:

-

Pre-warm the plasma samples and the thromboplastin reagent to 37°C.

-

Pipette a specific volume of plasma (e.g., 100 µL) into a cuvette.

-

Add a specific volume of the pre-warmed thromboplastin reagent (e.g., 200 µL) to the plasma and simultaneously start a timer.

-

Record the time it takes for a fibrin clot to form. This is the prothrombin time.

-

-

Data Analysis:

-

Compare the PT values of the this compound-treated groups to the control group.

-

Analyze the dose-response relationship between this compound and the prolongation of PT.

-

Experimental Workflow Diagram:

Caption: Workflow for prothrombin time measurement.

HPLC Method for Determination of this compound in Plasma

This protocol provides a general framework for the quantitative analysis of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in plasma samples.

Materials:

-

Plasma samples

-

This compound analytical standard

-

Acetonitrile

-

Organic solvent for extraction (e.g., diethyl ether, hexane)

-

HPLC system with a C18 column and UV detector

-

Centrifuge

-

Evaporator

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a known amount of an internal standard (if used).

-

Perform a liquid-liquid extraction by adding an organic solvent.

-

Vortex vigorously and centrifuge to separate the layers.

-

-

Extraction:

-

Carefully transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Reconstitution:

-

Reconstitute the dried extract in a specific volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Inject a specific volume of the reconstituted sample into the HPLC system.

-

Separate the components using a C18 column with an appropriate mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier).

-

Detect this compound using a UV detector at its maximum absorbance wavelength (around 285 nm).

-

-

Quantification:

-

Create a calibration curve using known concentrations of this compound standard.

-

Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve.

-

Experimental Workflow Diagram:

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This compound's mechanism of action as a vitamin K antagonist is a well-defined process centered on the inhibition of vitamin K epoxide reductase. This targeted disruption of the vitamin K cycle leads to a critical failure in the synthesis of functional clotting factors, resulting in the compound's potent anticoagulant and rodenticidal properties. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacology and toxicology of this compound and other vitamin K antagonists. This knowledge is essential for the development of improved rodent control agents, the clinical management of anticoagulant poisoning, and the broader understanding of the vitamin K-dependent pathways in coagulation and other physiological processes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Quantitative method for analysis of six anticoagulant rodenticides in faeces, applied in a case with repeated samples from a dog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blood-clotting response tests for resistance to diphacinone and this compound in the Norway rat (Rattus norvegicus Berk.) - CentAUR [centaur.reading.ac.uk]

- 5. Toxicity reference values for this compound and their application for assessing anticoagulant rodenticide risk to raptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

Synthesis of Chlorophacinone for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of chlorophacinone, a first-generation anticoagulant rodenticide. The information presented herein is intended for professional use in controlled research environments. This document outlines the mechanism of action, a modern synthetic pathway with detailed experimental protocols, and relevant chemical data.

Introduction

This compound, with the chemical name 2-[(4-chlorophenyl)phenylacetyl]-1H-indene-1,3(2H)-dione, is an organic compound belonging to the indandione class of chemicals.[1][2] It functions as a vitamin K antagonist, disrupting the synthesis of essential blood clotting factors in the liver, which leads to internal hemorrhaging.[1][3] Specifically, it inhibits the vitamin K₁-2,3 epoxide reductase (VKOR) enzyme, a critical component in the vitamin K cycle necessary for the production of clotting factors II, VII, IX, and X.[1][3] First registered in the United States in 1971, it is utilized in pest control for various rodents.[1]

Mechanism of Action

The anticoagulant effect of this compound is achieved by interfering with the vitamin K redox cycle. By inhibiting the VKOR enzyme, it prevents the reduction of vitamin K epoxide to its active form, vitamin K quinone. This disruption halts the γ-carboxylation of glutamate residues in prothrombin and other clotting factors, rendering them non-functional and leading to a failure in the blood coagulation cascade.[1][3]

Caption: Mechanism of action of this compound.

Chemical Synthesis

A modern and efficient synthesis of this compound proceeds via a three-step process, starting from mandelic acid and chlorobenzene. This method is advantageous due to higher yields and fewer side products compared to older synthetic routes. The overall process involves the synthesis of an intermediate, 2-(4-chlorophenyl)phenylacetic acid, its conversion to the corresponding acid chloride, and a final Friedel-Crafts acylation with 1,3-indandione.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenyl)phenylacetic acid

This step involves the Friedel-Crafts alkylation of chlorobenzene with mandelic acid, catalyzed by tin(IV) chloride.

-

Reactants:

-

Mandelic acid

-

Chlorobenzene

-

Tin(IV) chloride (SnCl₄)

-

-

Procedure: A detailed protocol for this specific reaction with quantitative data was not fully available in the searched literature, but a German patent outlines this as the initial step.[1] The reaction typically involves the slow addition of the catalyst to a mixture of the acid and the aromatic substrate, followed by heating to drive the reaction to completion. The product is then isolated through extraction and purified by recrystallization. A yield of 85% has been reported for a similar synthesis of a phenylacetic acid derivative.[4]

Step 2: Synthesis of 2-(4-chlorophenyl)phenylacetyl chloride

The carboxylic acid is converted to its more reactive acid chloride derivative using oxalyl chloride.

-

Reactants and Reagents:

-

2-(4-chlorophenyl)phenylacetic acid (3.4 g, 13.7 mmol)

-

Oxalyl chloride (3.5 g, 27.4 mmol)

-

Dry Dichloromethane (30 mL)

-

-

Procedure:

-

Dissolve 3.4 g (13.7 mmol) of 2-(4-chlorophenyl)phenylacetic acid in 30 mL of dry dichloromethane in a flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add 3.5 g (27.4 mmol) of oxalyl chloride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain the crude 2-(4-chlorophenyl)phenylacetyl chloride. This product is typically used in the next step without further purification.[1]

-

Step 3: Friedel-Crafts Acylation to Yield this compound

The final step is the Lewis acid-catalyzed acylation of 1,3-indandione with the previously synthesized acid chloride.

-

Reactants and Reagents:

-

Crude 2-(4-chlorophenyl)phenylacetyl chloride (from the previous step)

-

1,3-Indandione (2.0 g, 13.7 mmol)

-

Anhydrous Aluminum chloride (AlCl₃) (3.2 g, 24.0 mmol)

-

Dry Dichloromethane (40 mL total)

-

Ice and 10% Hydrochloric acid

-

Ethyl acetate

-

-

Procedure:

-

In a separate flask, prepare a mixture of 2.0 g (13.7 mmol) of 1,3-indandione and 3.2 g (24.0 mmol) of anhydrous aluminum chloride in 20 mL of dry dichloromethane.

-

Dissolve the crude 2-(4-chlorophenyl)phenylacetyl chloride in 20 mL of dry dichloromethane.

-

Add the acid chloride solution dropwise to the 1,3-indandione/AlCl₃ mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into a mixture of ice and 10% hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (2 x 200 mL).

-

Dry the combined organic phases and remove the solvent to yield the crude product.

-

Purify the crude this compound by chromatography on silica gel.[1]

-

Precursor Synthesis: 1,3-Indandione

1,3-Indandione is a key precursor that can be synthesized in the laboratory if not commercially available. A common method involves the condensation of diethyl phthalate and ethyl acetate followed by hydrolysis and decarboxylation.

-

Reactants and Reagents:

-

Diethyl phthalate (100 mL)

-

Sodium methoxide (10.8 g, 0.2 mol)

-

Ethyl acetate (8.8 g, 0.1 mol)

-

Diethyl ether

-

Concentrated Sulfuric acid (15 mL)

-

Toluene/Heptane for recrystallization

-

-

Procedure:

-

A mixture of 100 mL of diethyl phthalate, 10.8 g of sodium methoxide, and 8.8 g of ethyl acetate is heated at a bath temperature of 135-140 °C for 4 hours with stirring.

-

After cooling, the resulting yellow solid is collected by suction filtration and washed with 50 mL of diethyl ether.

-

The filter cake is dissolved in 175 mL of hot water.

-

15 mL of concentrated sulfuric acid is added dropwise, and the mixture is stirred at 70-75 °C for 30 minutes.

-

The resulting solid is recrystallized from a toluene/heptane mixture to yield 1,3-indandione.[1] A reported yield for this procedure is 80%.[1]

-

Data Summary

The following tables summarize the key quantitative data for this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₁₅ClO₃ |

| Molar Mass | 374.82 g/mol |

| Appearance | Pale yellow or white crystals |

| Melting Point | 140 °C |

| Water Solubility | 3.43 mg/L at 25°C |

| Vapor Pressure | 3.58 x 10⁻⁶ torr |

Table 2: Reactant and Product Data for this compound Synthesis

| Step | Compound Name | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Role |

| 2 | 2-(4-chlorophenyl)phenylacetic acid | 246.68 | 13.7 | 3.4 g | Starting Material |

| 2 | Oxalyl chloride | 126.93 | 27.4 | 3.5 g | Reagent |

| 2 | Dichloromethane | - | - | 30 mL | Solvent |

| 3 | 1,3-Indandione | 146.14 | 13.7 | 2.0 g | Reactant |

| 3 | Aluminum chloride | 133.34 | 24.0 | 3.2 g | Catalyst |

| 3 | Dichloromethane | - | - | 40 mL | Solvent |

| 3 | This compound | 374.82 | - | - | Final Product |

Conclusion

This guide provides a detailed protocol for the laboratory synthesis of this compound based on modern synthetic methodologies. The described three-step process offers an efficient route for obtaining this compound for research purposes. Adherence to standard laboratory safety procedures is paramount when handling the reagents and intermediates involved in this synthesis. The provided data and diagrams are intended to facilitate a comprehensive understanding of the synthesis and mechanism of this compound for scientific professionals.

References

- 1. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (this compound) - Google Patents [patents.google.com]

- 2. This compound manufacturer india exporter this compound is an anticoagulant used as a rodenticide. [tajagroproducts.com]

- 3. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Toxicokinetics of Chlorophacinone in Rodent Models

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorophacinone is a first-generation anticoagulant rodenticide (FGAR) belonging to the indandione class, widely used in agricultural and urban settings for pest control.[1][2] A thorough understanding of its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—in target rodent populations is critical for evaluating efficacy, assessing risks of secondary poisoning to non-target species, and developing safer, more effective rodent control strategies. This document provides a comprehensive technical overview of the toxicokinetic profile of this compound in various rodent models, supported by quantitative data, detailed experimental protocols, and process visualizations.

Mechanism of Action: Vitamin K Cycle Disruption

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K-epoxide-reductase (VKOR).[3][4] This enzyme is essential for the regeneration of Vitamin K, a necessary cofactor for the post-translational carboxylation of glutamate residues in several blood clotting factors (II, VII, IX, and X).[4][5] Inhibition of VKOR leads to the production of non-functional clotting factors, resulting in impaired blood coagulation and, ultimately, internal hemorrhaging and death.[3][5]

References

- 1. Rodenticides [npic.orst.edu]

- 2. Exploring the Effectiveness of this compound in Managing Urban Rat Infestation: A Laboratory Study on the Norway Rat, Rattus norvegicus, a Common Urban Rat in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ksoutdoors.gov [ksoutdoors.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. aphis.usda.gov [aphis.usda.gov]

Metabolic Fate of Chlorophacinone in Mammals: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophacinone, a first-generation anticoagulant rodenticide, operates by inhibiting vitamin K epoxide reductase, an enzyme crucial for the synthesis of blood clotting factors. Understanding its metabolic pathways in mammals is paramount for assessing its efficacy, toxicity, and the potential for secondary poisoning in non-target species. This technical guide provides a comprehensive overview of the current knowledge on the biotransformation of this compound in mammalian systems, including detailed experimental protocols and quantitative data compiled from available literature.

Core Metabolic Pathways

The primary site of this compound metabolism is the liver, where it undergoes two main phases of biotransformation:

-

Phase I Metabolism (Hydroxylation): The initial metabolic step involves the hydroxylation of the this compound molecule. This reaction is primarily mediated by the cytochrome P450 family of enzymes. Studies on the related indandione rodenticide, diphacinone, suggest that hydroxylation can occur on both the indandione and the phenyl rings. While three distinct hydroxylated metabolites (OH-metabolites) of this compound have been identified in rats, their precise chemical structures and the specific positions of hydroxylation have not been fully elucidated in the current scientific literature.[1][2]

-

Phase II Metabolism (Glucuronidation): Following hydroxylation, the newly introduced hydroxyl groups can undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their excretion from the body. The resulting glucuronide conjugates are then primarily eliminated through the biliary route into the feces.

The major route of elimination for this compound and its metabolites is through the feces, with a smaller fraction excreted in the urine.[3] Studies in rats have shown that a significant portion of an administered dose is excreted via the bile within the first few hours.[3]

Quantitative Data on this compound Disposition

The following tables summarize the available quantitative data on the distribution and excretion of this compound in various mammalian species. It is important to note that most of the available data pertains to the parent compound, with limited quantitative information on its individual metabolites.

| Parameter | Species | Value | Reference |

| Plasma Half-life | Rat | ~10 hours | [3] |

| Time to Peak Absorption (Oral) | Rat | 4-6 hours | [3] |

| Tissue | Species | Residue Level (µg/g or mg/kg) | Time Point | Reference |

| Liver | Rat (resistant strains) | Max. 160 µ g/liver | Day 4 | [1][2] |

| Liver | Black-tailed Prairie Dog | 5.499 mg/kg (mean) | Day 3 | [2] |

| Whole Body (minus liver) | Black-tailed Prairie Dog | 1.281 mg/kg (mean) | Day 3 | [2] |

| Excretion Route | Species | Percentage of Administered Dose | Time Frame | Reference |

| Feces | Rat | ~95% | Not specified | [3] |

| Urine | Rat | <1% | Not specified | [3] |

| Respiration | Rat | <1% | Not specified | [3] |

| Bile | Rat | 26% | 8 hours | [3] |

Signaling Pathways and Logical Relationships

The metabolic transformation of this compound can be visualized as a sequential process involving enzymatic reactions in the liver.

Metabolic pathway of this compound in mammals.

Experimental Protocols

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the metabolism and excretion of this compound in rats.

1. Animal Model:

-

Species: Sprague-Dawley rats (male, 8-10 weeks old)

-

Housing: Individual metabolic cages to allow for separate collection of urine and feces.

-

Acclimation: 7 days prior to the study, with access to standard chow and water ad libitum.

2. Dosing:

-

Test substance: ¹⁴C-labeled this compound (uniformly labeled in the phenyl ring) dissolved in a suitable vehicle (e.g., corn oil).

-

Dose: A single oral gavage dose (e.g., 1 mg/kg body weight). A low dose is chosen to be environmentally relevant.

-

Control group: Administered the vehicle only.

3. Sample Collection:

-

Urine and Feces: Collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, 72-96h, 96-120h) post-dosing.

-

Blood: Collected via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours) into heparinized tubes. Plasma is separated by centrifugation.

-

Tissues: At the end of the study (e.g., 120 hours), animals are euthanized, and key tissues (liver, kidneys, fat, muscle, brain) are collected.

4. Sample Analysis:

-

Quantification of Radioactivity:

-

Urine and plasma samples are mixed with a scintillation cocktail and analyzed by liquid scintillation counting (LSC).

-

Feces and tissue samples are homogenized and combusted in a sample oxidizer, and the resulting ¹⁴CO₂ is trapped and quantified by LSC.

-

-

Metabolite Profiling and Identification:

-

Extraction: Urine, plasma, and homogenized tissue/feces samples are extracted with an organic solvent (e.g., acetonitrile or ethyl acetate).

-

Chromatographic Separation: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radiodetector to separate the parent compound and its metabolites.

-

Structural Elucidation: The fractions corresponding to the radioactive peaks are collected and subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural identification.

-

5. Data Analysis:

-

Calculate the percentage of the administered radioactive dose excreted in urine and feces over time.

-

Determine the concentration of total radioactivity in blood, plasma, and various tissues at each time point.

-

Identify and quantify the relative abundance of this compound and its metabolites in each matrix.

Workflow for an in vivo this compound metabolism study.

Conclusion

The metabolism of this compound in mammals proceeds primarily through hepatic hydroxylation and subsequent glucuronidation, leading to fecal excretion. While the general pathways are understood, a significant knowledge gap exists regarding the precise chemical structures of the metabolites. Further research employing advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy is required for the complete structural elucidation of these metabolites. A thorough understanding of the metabolic fate of this compound is crucial for a comprehensive assessment of its toxicological profile and environmental impact.

References

Chlorophacinone's Anticoagulant Effects: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophacinone is a first-generation indandione anticoagulant rodenticide used for the control of various rodent species.[1][2] Its mechanism of action lies in its ability to disrupt the vitamin K cycle, which is essential for the synthesis of several key blood clotting factors.[3][4] This disruption leads to a state of coagulopathy, ultimately resulting in internal hemorrhaging and death in target species.[1][3] This technical guide provides an in-depth review of the anticoagulant effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological pathways and experimental workflows.

Core Mechanism of Action: Vitamin K Antagonism

This compound exerts its anticoagulant effect by acting as a potent vitamin K antagonist.[3] The synthesis of crucial blood clotting factors—specifically Factors II (prothrombin), VII, IX, and X—is dependent on a post-translational modification process called gamma-carboxylation.[3][5] This process requires a reduced form of vitamin K (vitamin K hydroquinone) as a cofactor.[3]

This compound's primary target is the enzyme Vitamin K Epoxide Reductase (VKOR).[1][3] This enzyme is critical for the regeneration of vitamin K hydroquinone from vitamin K epoxide, a byproduct of the carboxylation reaction.[3][6] By inhibiting VKOR, this compound effectively halts the vitamin K cycle.[3] This leads to a depletion of the reduced form of vitamin K, which in turn prevents the proper carboxylation and activation of the aforementioned clotting factors.[3][4] The resulting inactive clotting factors are unable to participate effectively in the coagulation cascade, leading to a prolonged clotting time and an increased risk of uncontrolled bleeding.[7]

Signaling Pathway: The Vitamin K Cycle and Coagulation Cascade

The following diagram illustrates the vitamin K cycle and its interruption by this compound, as well as the subsequent impact on the coagulation cascade.

References

- 1. aphis.usda.gov [aphis.usda.gov]

- 2. This compound (Ref: LM 91) [sitem.herts.ac.uk]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Anticoagulant rodenticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C23H15ClO3 | CID 19402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

The Discovery and Historical Development of Chlorophacinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophacinone, a first-generation anticoagulant rodenticide, has played a significant role in vertebrate pest management for over six decades. This technical guide provides an in-depth exploration of its discovery, historical development, mechanism of action, synthesis, and toxicological profile. Detailed experimental protocols for evaluating its anticoagulant effects are presented, alongside a comprehensive timeline of its journey from a novel compound to a widely used, and subsequently regulated, rodenticide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and pest control, offering a thorough understanding of this important indandione derivative.

Introduction

This compound, chemically known as 2-[(4-chlorophenyl)phenylacetyl]-1H-indene-1,3(2H)-dione, is a member of the indandione class of compounds. It was first synthesized in 1961 by the French company Lipha, which later became Liphatech. As a first-generation anticoagulant, this compound requires multiple feedings by the target animal to achieve a lethal dose, a characteristic that distinguishes it from the more potent second-generation anticoagulants. Its primary application has been in the control of commensal rodents, such as rats and mice, in agricultural and urban environments.

Discovery and Historical Development

The development of this compound is situated within the broader history of anticoagulant rodenticides, which began with the discovery of dicoumarin in spoiled sweet clover in the 1940s. This led to the synthesis of warfarin, the first commercially successful anticoagulant rodenticide, in the late 1940s. The 1950s saw the development of several other first-generation anticoagulants, including the indandione diphacinone.

This compound was introduced in the 1960s as an alternative to warfarin and other existing compounds.[1] It was first registered as a vertebrate control agent in the United States in 1971.[2] However, the widespread use of first-generation anticoagulants led to the emergence of resistant rodent populations in the late 1950s and 1960s.[1][3] This spurred the development of more potent second-generation anticoagulants in the 1970s. Despite the introduction of these newer compounds, this compound has continued to be used, particularly in situations where resistance to second-generation anticoagulants is a concern or where a less persistent compound is desired. In recent years, there has been increased regulatory scrutiny of anticoagulant rodenticides due to concerns about non-target wildlife poisoning. This has led to restrictions on the use of some of these compounds, including this compound, in certain jurisdictions.[4]

Historical Development Timeline

The following diagram illustrates the key milestones in the discovery and development of this compound and other anticoagulant rodenticides.

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound, like other anticoagulant rodenticides, exerts its toxic effect by disrupting the vitamin K cycle in the liver. This cycle is essential for the post-translational modification of several clotting factors, specifically factors II (prothrombin), VII, IX, and X.

The key enzyme in this pathway is vitamin K epoxide reductase (VKOR). This compound acts as a potent inhibitor of VKOR, preventing the regeneration of the active form of vitamin K (vitamin K hydroquinone). Without sufficient levels of active vitamin K, the gamma-carboxylation of glutamic acid residues on the precursor proteins of the clotting factors is impaired. This results in the production of non-functional clotting factors, leading to a failure of the coagulation cascade and, ultimately, internal hemorrhaging.[5]

Vitamin K Signaling Pathway

The following diagram illustrates the vitamin K cycle and the point of inhibition by this compound.

Chemical Synthesis

A common method for the synthesis of this compound involves the reaction of 2-(4-chlorophenyl)phenylacetic acid with 1,3-indandione. A detailed protocol based on patented synthesis routes is provided below.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

Mandelic acid

-

Chlorobenzene

-

Tin(IV) chloride (SnCl₄)

-

Oxalyl chloride

-

1,3-Indandione

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (10%)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of 2-(4-chlorophenyl)phenylacetic acid:

-

In a suitable reaction vessel, dissolve mandelic acid in chlorobenzene.

-

Cool the mixture and slowly add tin(IV) chloride while stirring.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 2-(4-chlorophenyl)phenylacetic acid.

-

-

Formation of the Acid Chloride:

-

Dissolve the 2-(4-chlorophenyl)phenylacetic acid in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add oxalyl chloride dropwise.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Remove the solvent under vacuum to yield the crude acid chloride.

-

-

Condensation with 1,3-Indandione:

-

In a separate flask, suspend 1,3-indandione and aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension and add a solution of the crude acid chloride in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto a mixture of ice and 10% hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with dilute hydrochloric acid and water, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude this compound.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound as a slightly yellow solid.[6]

-

Toxicological Data

The toxicity of this compound varies among species. The following table summarizes the acute oral LD50 values for several animal species.

| Species | LD50 (mg/kg) | Citation |

| Male Rat | 3.15 | [2][5] |

| Female Rat | 10.95 | [2][5] |

| Mouse | 1.06 | [7] |

| Rabbit | 0.329 | [2][5] |

| Black-tailed prairie dog | 1.94 | [5] |

| Northern bobwhite | 258 | [5] |

| Redworm | >300 | [5] |

Experimental Protocols for Efficacy Evaluation

The primary method for evaluating the efficacy of anticoagulant rodenticides like this compound is the measurement of prothrombin time (PT). The PT assay assesses the functionality of the extrinsic and common pathways of the coagulation cascade.

Experimental Protocol: Prothrombin Time (PT) Assay for Rodent Plasma

Materials:

-

Citrated rodent plasma (from control and treated animals)

-

Thromboplastin reagent (containing tissue factor and phospholipids)

-

Calcium chloride solution (0.025 M)

-

Water bath (37°C)

-

Coagulometer or stopwatch

-

Control plasmas (normal and abnormal)

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood from rodents into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[8]

-

Centrifuge the blood at 2500 x g for 15 minutes to separate the plasma.[8]

-

Carefully transfer the plasma to a clean plastic tube, avoiding contamination with the buffy coat.

-

The assay should be performed within 4 hours of sample collection.[9]

-

-

Assay Performance (Manual Method):

-

Pre-warm the thromboplastin reagent and plasma samples to 37°C.[9]

-

Pipette 50 µL of the citrated plasma into a pre-warmed test tube.[8]

-

Add 50 µL of the warmed thromboplastin solution to the plasma and start a stopwatch simultaneously.[8]

-

Incubate the mixture at 37°C for at least 7 seconds, gently tilting the tube.[8]

-

Stop the stopwatch at the first sign of fibrin clot formation and record the time in seconds.[8]

-

-

Data Analysis:

-

Compare the PT values of the treated animals to those of the control group. A significant increase in PT indicates an anticoagulant effect.

-

The results can also be expressed as an International Normalized Ratio (INR) for standardization, although this is more common in clinical settings.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anticoagulant efficacy of this compound.

Conclusion

This compound represents a significant milestone in the development of rodent control agents. Its discovery provided a valuable tool for managing rodent populations, and its mechanism of action is now well understood. While the emergence of resistance and concerns about non-target effects have led to the development of second-generation anticoagulants and increased regulatory oversight, this compound remains a relevant compound in the field of pest management. This technical guide has provided a comprehensive overview of its discovery, history, synthesis, and evaluation, serving as a foundational resource for professionals in related scientific disciplines.

References

- 1. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. INFOGRAPHIC: A short history of public health pesticides [bpca.org.uk]

- 4. This compound and Warfarin: Restricted Material Status, Prohibitions, Allowed Uses, and Questions and Answers - Department of Pesticide Regulation [cdpr.ca.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (this compound) - Google Patents [patents.google.com]

- 7. This compound | C23H15ClO3 | CID 19402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 9. atlas-medical.com [atlas-medical.com]

In-Depth Technical Guide to the Physicochemical Properties of Chlorophacinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophacinone is a first-generation anticoagulant rodenticide belonging to the indandione class of chemicals. It functions as a vitamin K antagonist, disrupting the normal blood coagulation cascade and leading to internal hemorrhaging in target species. A thorough understanding of its physicochemical properties is paramount for researchers in toxicology, environmental science, and drug development for comprehending its mechanism of action, environmental fate, and potential for non-target species exposure. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its biological pathway and experimental workflows.

Physicochemical Properties of this compound

The following tables summarize the key quantitative physicochemical data for this compound, facilitating easy comparison and reference.

| Identifier | Value | Reference |

| IUPAC Name | 2-[(4-chlorophenyl)(phenyl)acetyl]-1H-indene-1,3(2H)-dione | [1] |

| CAS Number | 3691-35-8 | [1] |

| Chemical Formula | C23H15ClO3 | [1] |

| Molecular Weight | 374.82 g/mol | [1] |

| Appearance | Pale-yellow crystalline solid/powder | [1] |

| Property | Value | Conditions | Reference |

| Melting Point | 140 - 143 °C | Standard Pressure | [1][2] |

| Boiling Point | Decomposes before boiling | Standard Pressure | [3] |

| Water Solubility | 3.43 mg/L | 25 °C | [1][4] |

| 13.0 mg/L | 20 °C, pH 7 | [3] | |

| Solubility in Organic Solvents | Hexane: 854 mg/L | 25 °C | [1] |

| Methanol: 786 mg/L | 25 °C | [1] | |

| Readily soluble in acetone, ethanol, ethyl acetate, benzene | [2] | ||

| Vapor Pressure | 4.76 x 10⁻⁴ Pa | 23 °C | [1] |

| Henry's Law Constant | 5.12 x 10⁻⁷ atm·m³/mol | [1] | |

| pKa | 3.40 | [2] | |

| LogP (Octanol-Water Partition Coefficient) | 3.08 | 23 °C, pH 4 | [2] |

| 2.42 | 23 °C, pH 7 | [2] | |

| 2.57 | 23 °C, pH 9 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below, based on internationally recognized guidelines.

Determination of Melting Point (OECD Guideline 102)

The melting point of this compound can be determined using the capillary tube method.[5]

-

Apparatus: A melting point apparatus with a heated block and a thermometer or a digital temperature sensor, and capillary tubes.

-

Procedure:

-

A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature of the block is raised at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the substance is observed to melt completely is recorded as the melting point.

-

Determination of Water Solubility (Flask Method - OECD Guideline 105)

The flask method is suitable for determining the water solubility of this compound.[6][7]

-

Apparatus: A constant temperature water bath, flasks with stoppers, a magnetic stirrer, and an analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and placed in a constant temperature water bath (e.g., 25 °C) and stirred for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant is carefully withdrawn, filtered or centrifuged to remove any undissolved particles.

-

The concentration of this compound in the aqueous sample is determined using a validated analytical method, such as HPLC with UV detection.

-

Determination of Partition Coefficient (n-octanol/water) (Shake Flask Method - OECD Guideline 107)

The shake flask method is a common technique for determining the LogP of this compound.[8]

-

Apparatus: A mechanical shaker, centrifuge, flasks with stoppers, and an analytical instrument for quantification (e.g., HPLC).

-

Procedure:

-

A known volume of n-octanol and water (previously saturated with each other) are added to a flask.

-

A known amount of this compound is added to the flask. The concentration should not exceed 0.01 mol/L in either phase.

-

The flask is sealed and shaken in a mechanical shaker at a constant temperature until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are taken from both the n-octanol and water phases.

-

The concentration of this compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of this compound.[4][9][10]

-

Apparatus: A pH meter with a calibrated electrode, a burette, a magnetic stirrer, and a beaker.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added incrementally from the burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

-

Signaling Pathway and Experimental Workflows

Mechanism of Action: Inhibition of the Vitamin K Cycle

This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several clotting factors (II, VII, IX, and X). The inhibition of VKOR leads to a depletion of the reduced form of vitamin K (vitamin K hydroquinone), which is a necessary cofactor for the gamma-carboxylation of glutamate residues on the precursor proteins of these clotting factors. Without this modification, the clotting factors are unable to bind calcium ions and phospholipids effectively, rendering them biologically inactive and impairing the coagulation cascade.

Caption: Inhibition of the Vitamin K cycle by this compound.

Experimental Workflow: In Vivo Evaluation of Anticoagulant Effects

The following workflow outlines a typical experimental procedure to assess the anticoagulant effects of this compound in a rodent model.

Caption: Workflow for in vivo assessment of this compound's anticoagulant activity.

Experimental Protocol: Determination of Prothrombin Time (PT) in Rats

This protocol describes the measurement of prothrombin time in rat plasma, a key indicator of the extrinsic and common coagulation pathways' functionality.[11][12]

-

Materials:

-

Test animals (e.g., Sprague-Dawley rats)

-

This compound

-

Vehicle (e.g., corn oil)

-

Anticoagulant for blood collection (e.g., 3.2% sodium citrate)

-

Centrifuge

-

Coagulometer

-

PT reagent (containing thromboplastin and calcium)

-

-

Procedure:

-

Animal Dosing: Administer this compound or vehicle to the respective groups of rats via oral gavage.

-

Blood Collection: At specified time points post-dosing (e.g., 24, 48, 72 hours), collect blood samples via a suitable method (e.g., cardiac puncture under anesthesia) into tubes containing sodium citrate (9 parts blood to 1 part citrate).

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 1500 x g for 15 minutes) to separate the plasma.

-

PT Measurement:

-

Pre-warm the PT reagent and the plasma samples to 37 °C.

-

Pipette a specific volume of plasma (e.g., 50 µL) into a cuvette placed in the coagulometer.

-

Add a specific volume of the pre-warmed PT reagent (e.g., 100 µL) to the plasma to initiate clotting.

-

The coagulometer will automatically measure the time taken for a fibrin clot to form. This time is the prothrombin time.

-

-

Data Analysis: Compare the PT values of the this compound-treated groups with the control group. A significant increase in PT indicates an anticoagulant effect.

-

Experimental Workflow: In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay

This workflow details the steps for an in vitro assay to directly measure the inhibitory effect of this compound on VKOR activity.

Caption: Workflow for in vitro VKOR activity assay.

Experimental Protocol: Dithiothreitol (DTT)-Driven In Vitro VKOR Activity Assay

This protocol outlines a common method to assess the direct inhibitory effect of this compound on VKOR.[13][14]

-

Materials:

-

Microsomal preparation containing VKOR (e.g., from rat liver)

-

This compound

-

Dithiothreitol (DTT)

-

Vitamin K1 epoxide

-

Reaction buffer (e.g., Tris-HCl)

-

HPLC system for analysis

-

-

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the microsomal preparation, reaction buffer, and DTT.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with the solvent alone.

-

Pre-incubation: Pre-incubate the mixtures at 37 °C for a short period (e.g., 5-10 minutes).

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, vitamin K1 epoxide.

-

Incubation: Incubate the reaction at 37 °C for a specific duration (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of acid and an organic solvent).

-

Extraction and Analysis: Extract the vitamin K1 product from the reaction mixture and quantify its amount using a validated HPLC method.

-

Data Analysis: Calculate the percentage of VKOR activity inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity).

-

Conclusion

This technical guide provides a detailed compilation of the physicochemical properties of this compound, standardized experimental protocols for their determination, and a visual representation of its mechanism of action and relevant experimental workflows. The presented data and methodologies are essential for researchers and professionals engaged in the study of this significant anticoagulant rodenticide, enabling a deeper understanding of its behavior and effects. The structured presentation of this information aims to serve as a valuable resource for future research and development in related fields.

References

- 1. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. doc.govt.nz [doc.govt.nz]

- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (this compound) - Google Patents [patents.google.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. filab.fr [filab.fr]

- 8. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. merckmillipore.com [merckmillipore.com]

Chlorophacinone Enantiomers: A Technical Guide to Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorophacinone, a first-generation anticoagulant rodenticide, operates by inhibiting the vitamin K epoxide reductase (VKOR) enzyme, a critical component in the vitamin K cycle necessary for blood coagulation. As a chiral molecule, this compound exists as a racemic mixture of two enantiomers: (R)-chlorophacinone and (S)-chlorophacinone. While the biological activity of the racemic mixture is well-documented, specific data delineating the differential anticoagulant potency and toxicity of the individual enantiomers is not extensively available in current literature. This technical guide synthesizes the known information on racemic this compound, outlines the established principles of stereochemistry in pharmacology that suggest probable differences in the activity of its enantiomers, and provides detailed experimental protocols for the chiral separation and biological evaluation of these stereoisomers. Understanding the enantiomer-specific activity of this compound is crucial for the development of more selective and potentially safer rodenticides and for a more nuanced assessment of its environmental and toxicological impact.

Introduction to this compound and Chirality

This compound is an indandione derivative that has been utilized for decades in pest control.[1] Its mechanism of action involves the disruption of the vitamin K cycle, leading to internal hemorrhaging in rodents.[1][2] The presence of a single chiral center in its molecular structure means that this compound is present as two non-superimposable mirror images, or enantiomers.[2] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[3] One enantiomer may be responsible for the desired therapeutic or toxic effect (the eutomer), while the other may be less active, inactive, or contribute to off-target or toxic effects (the distomer).[3] Therefore, the investigation into the specific biological activities of (R)- and (S)-chlorophacinone is of significant scientific interest.

Biological Activity of Racemic this compound

The anticoagulant effect of this compound stems from its inhibition of Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1).[2][4] This enzyme is responsible for the regeneration of vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X).[1][2] Inhibition of VKORC1 leads to the production of non-functional clotting factors, resulting in impaired blood coagulation.[1]

Quantitative Data on Racemic this compound